1-Methoxy-4-propylbenzene

Catalog No.
S571398
CAS No.
104-45-0
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-4-propylbenzene

CAS Number

104-45-0

Product Name

1-Methoxy-4-propylbenzene

IUPAC Name

1-methoxy-4-propylbenzene

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8H,3-4H2,1-2H3

InChI Key

KBHWKXNXTURZCD-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)OC

Solubility

Slightly soluble in water, Miscible in oils
soluble (in ethanol)

Synonyms

4-propylanisole, para-propylanisole

Canonical SMILES

CCCC1=CC=C(C=C1)OC

Classification and Properties:

  • 1-Methoxy-4-propylbenzene belongs to the class of organic compounds called phenylpropanes. These are molecules containing a specific structural unit known as the phenylpropane moiety .
  • It possesses a sweet, anise-like, and fennel-like taste .

Potential Biomarker:

  • Studies have detected, but not quantified, 1-Methoxy-4-propylbenzene in certain herbs and spices . This suggests it could potentially serve as a biomarker for the consumption of these foods, although further research is needed to validate its efficacy and establish a reliable method for detection and quantification.

Limited Research:

  • Notably, a literature review indicates a scarcity of published research specifically focusing on 1-Methoxy-4-propylbenzene and its potential applications . This suggests that further investigation is necessary to fully understand its properties and potential uses in various scientific fields.

Future Research Directions:

  • Given its potential as a biomarker and the limited existing research, future studies could explore the following:
    • Developing methods to quantify 1-Methoxy-4-propylbenzene in biological samples.
    • Investigating its metabolism and potential biotransformation pathways in the body.
    • Evaluating its efficacy and specificity as a biomarker for the consumption of specific herbs and spices.
    • Exploring its potential applications in other areas of scientific research, such as pharmaceutical development or environmental monitoring.

1-Methoxy-4-propylbenzene, also known as p-propylanisole, is an organic compound with the molecular formula C10H14OC_{10}H_{14}O and a molecular weight of approximately 150.22 g/mol. It features a methoxy group (-OCH₃) attached to a propyl-substituted benzene ring, specifically at the para position. This compound has a sweet, anise-like flavor and is commonly found in various natural sources, including herbs such as aniseed and fennel .

Currently, there is no documented information regarding a specific mechanism of action for 1-Methoxy-4-propylbenzene in biological systems.

  • Wear appropriate personal protective equipment (PPE) when handling, including gloves, safety glasses, and a lab coat.
  • Handle in a well-ventilated area due to its potential volatility (similar to other aromatic compounds).
  • Avoid contact with skin and eyes.
  • Follow standard laboratory safety protocols for handling organic solvents if used in conjunction with this compound.
Typical of aromatic compounds:

  • Electrophilic Substitution: The methoxy group is an electron-donating group, which enhances the reactivity of the aromatic ring towards electrophiles. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
  • Oxidation: The propyl side chain can undergo oxidation to form corresponding alcohols or ketones depending on the conditions used.
  • Cleavage Reactions: Under strong acidic or oxidative conditions, the methoxy group can be cleaved to yield phenolic compounds.

Several synthetic methods are available for producing 1-methoxy-4-propylbenzene:

  • Alkylation of Anisole: This method involves the alkylation of anisole (methoxybenzene) with propyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
  • Friedel-Crafts Alkylation: The compound can be synthesized through Friedel-Crafts alkylation by reacting propyl chloride with anisole in the presence of a Lewis acid catalyst like aluminum chloride.
  • Direct Methoxylation: Another method involves the direct introduction of a methoxy group into a propyl-substituted benzene ring using methanol and an acid catalyst.

1-Methoxy-4-propylbenzene finds applications in various fields:

  • Flavoring Industry: It is widely used as a flavoring agent in food and beverages due to its pleasant aroma and taste.
  • Fragrance Industry: The compound is also employed in perfumes and cosmetics for its sweet scent.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals .

Interaction studies involving 1-methoxy-4-propylbenzene primarily focus on its flavoring and potential therapeutic properties. Research indicates that it may interact with taste receptors, contributing to its flavor profile. Additionally, some studies explore its interactions with biological systems, although comprehensive pharmacological data remain sparse.

Several compounds share structural similarities with 1-methoxy-4-propylbenzene. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
1-Methyl-4-propylbenzeneC10H14C_{10}H_{14}Lacks the methoxy group; primarily used as a solvent.
AnisoleC7H8OC_{7}H_{8}OA simpler structure; widely used as a solvent and flavoring agent.
EugenolC10H12O3C_{10}H_{12}O_3Contains a methoxy group; known for its analgesic properties.
EstragoleC10H12OC_{10}H_{12}OSimilar flavor profile; found in tarragon oil; potential carcinogenic effects.

Uniqueness: 1-Methoxy-4-propylbenzene's unique combination of a propyl group and a methoxy substituent gives it distinct flavoring properties that differentiate it from simpler aromatic compounds like anisole or more complex ones like eugenol. Its specific sensory profile makes it particularly valuable in culinary applications.

1-Methoxy-4-propylbenzene (CAS: 104-45-0) is an aromatic ether with a molecular formula of C₁₀H₁₄O and molecular weight of 150.22 g/mol. This compound features a methoxy group and propyl chain attached to a benzene ring in the para position.

Physical and Chemical Properties

PropertyValue
Melting point45-46 °C
Boiling point215 °C
Density0.941 g/mL at 25 °C
Flash point194 °F (90 °C)
SolubilityVery slightly soluble in water, soluble in alcohol and oils
Physical stateColorless liquid
OdorSweet anise, licorice, sassafras, fennel notes
LogP3.66
Refractive indexn₂₀/D 1.504

The compound exhibits an anisic odor profile with characteristic sweet, herbal, and spicy notes that make it valuable in perfumery and flavoring applications.

Precursor Role in Spirocyclic Compound Synthesis

1-Methoxy-4-propylbenzene serves as a valuable precursor in the synthesis of spirocyclic compounds, particularly through its participation in condensation reactions and cyclization processes. The compound's electron-rich aromatic system, enhanced by the methoxy group's electron-donating properties, makes it an ideal substrate for various spirocyclic transformations [1].

The methoxy group at the para position relative to the propyl substituent creates a unique electronic environment that facilitates nucleophilic attack and subsequent ring closure reactions. In spiro-isobenzofuran synthesis, 1-methoxy-4-propylbenzene derivatives can undergo condensation reactions with ninhydrin under controlled conditions [1]. The reaction typically proceeds through initial electrophilic aromatic substitution, followed by intramolecular cyclization to form the spirocyclic framework.

Research has demonstrated that the propyl chain provides optimal steric hindrance for selective spirocyclization. The three-carbon alkyl chain offers sufficient flexibility for conformational adjustments while maintaining the necessary proximity for ring closure [2]. This balance is crucial for achieving high yields in spirocyclic compound formation.

The synthesis of spiro[benzo[g]indole-2,1'-isobenzofuran] derivatives exemplifies the utility of 1-methoxy-4-propylbenzene precursors. These compounds are obtained through a multi-step process involving initial condensation, followed by oxidative cleavage of vicinal diols at room temperature [1]. The methoxy group's activation of the aromatic ring significantly enhances the reaction rate and selectivity.

Table 1: Spirocyclic Synthesis Applications of 1-Methoxy-4-propylbenzene

ApplicationReaction TypeYield RangeKey Advantages
Spiro-isobenzofuran synthesisCondensation with ninhydrin62-92%High regioselectivity
Spiro-indole formationElectrophilic substitution70-85%Mild reaction conditions
Spiro-tetrahydroquinolineCyclization cascade65-80%One-pot synthesis
Spiro-oxindole derivativesFriedel-Crafts cyclization75-90%Excellent stereoselectivity

Utilization in Heterocyclic Scaffold Construction

The application of 1-methoxy-4-propylbenzene in heterocyclic scaffold construction represents a significant advancement in synthetic organic chemistry. The compound's structural features make it particularly suitable for constructing complex heterocyclic systems through various mechanistic pathways [3].

In the synthesis of triazoloquinazoline scaffolds, 1-methoxy-4-propylbenzene derivatives serve as key building blocks. The electron-rich aromatic system facilitates the formation of carbon-nitrogen bonds through electrophilic aromatic substitution reactions [4]. The methoxy group's ortho/para-directing effects ensure regioselective substitution, leading to predictable product formation.

The compound's utility in heterocyclic construction is exemplified in the synthesis of 1-thioxo-2,4-dihydro- [5] [6] [7]triazolo[4,3-a]quinazolin-5(1H)-one scaffolds. These structures have shown significant biological activity, particularly as polo-like kinase 1 (Plk1) inhibitors [4]. The methoxy-substituted benzene ring provides the necessary electronic properties for efficient inhibitor binding.

Structure-activity relationship studies have revealed that the methoxy group's position significantly influences the biological activity of the resulting heterocycles. The para-methoxy substitution pattern in 1-methoxy-4-propylbenzene derivatives consistently produces compounds with enhanced potency compared to other substitution patterns [4].

Table 2: Heterocyclic Scaffold Applications

Scaffold TypeSynthetic MethodBiological ActivitySelectivity
TriazoloquinazolineCondensation-cyclizationPlk1 inhibition>10-fold vs Plk2/3
Quinoxaline derivativesOxidative cyclizationAntimicrobialHigh selectivity
Phenazine systemsMulti-component couplingAnticancerSubmicromolar IC50
Indole scaffoldsFischer indole synthesisNeurological activityTarget-specific

Functionalization for Advanced Polymer Development

1-Methoxy-4-propylbenzene demonstrates exceptional utility in advanced polymer development, particularly in the synthesis of high-performance materials with tailored properties. The compound's structure allows for precise control over polymer architecture through various functionalization strategies [8] [9].

In the development of semiconducting polymers, 1-methoxy-4-propylbenzene derivatives have been incorporated into polymer backbones to enhance solubility in environmentally friendly solvents. The methoxy group's polarity improves compatibility with green solvents such as anisole, while the propyl chain provides necessary hydrophobic character for maintaining polymer stability [9].

The compound's role in diketopyrrolopyrrole-based conjugated polymers represents a significant advancement in organic electronics. These polymers, synthesized through direct arylation polycondensation, exhibit excellent charge transport properties with electron mobilities reaching 2.79 cm²V⁻¹s⁻¹ [8]. The methoxy substitution pattern contributes to the polymer's processability from green solvents while maintaining high electronic performance.

Functionalization of 1-methoxy-4-propylbenzene for polymer applications involves several key strategies. The methoxy group can be selectively modified through electrophilic aromatic substitution to introduce additional functional groups. The propyl chain provides opportunities for side-chain functionalization, allowing for the incorporation of various pendant groups that can modify polymer properties [10].

The compound's application in anisole-processable polymers has enabled the development of sustainable manufacturing processes for organic electronics. The enhanced solubility in green solvents addresses critical environmental concerns in polymer processing while maintaining the high performance required for electronic applications [11].

Table 3: Polymer Development Applications

Polymer TypeProcessing SolventKey PropertiesPerformance Metrics
Conjugated polymersAnisoleHigh mobility2.79 cm²V⁻¹s⁻¹
Semiconducting polymersGreen solventsEnvironmental compatibility>99% solubility
Functional polymersVariousTunable propertiesCustomizable LCST
Electronic materialsAnisole-basedCharge transportRecord performance

The development of three-in-one hybrid strategies incorporating 1-methoxy-4-propylbenzene derivatives has revolutionized polymer design. These approaches integrate donor, quinoid, and acceptor units to create materials with balanced polarity, solubility, and electronic properties [9]. The resulting polymers demonstrate exceptional performance in organic thin-film transistors while maintaining processability from environmentally benign solvents.

Research findings indicate that the methoxy group's electron-donating properties enhance the polymer's charge transport characteristics by increasing the electron density in the aromatic system. This effect is particularly pronounced in para-substituted derivatives, where the methoxy group's influence is maximized through resonance stabilization [8].

The propyl substituent contributes to polymer development by providing controlled hydrophobic character that balances the methoxy group's hydrophilicity. This balance is crucial for achieving optimal solubility in green solvents while maintaining the intermolecular interactions necessary for efficient charge transport in the solid state [11].

Physical Description

colourless to pale yellow liquid, Sweet herbaceous quite powerful aroma

XLogP3

3.5

Boiling Point

211.5 °C

Density

0.940-0.943

UNII

932XJ1O77X

Other CAS

104-45-0

Wikipedia

4-propylanisole

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Benzene, 1-methoxy-4-propyl-: ACTIVE

Dates

Last modified: 08-15-2023

The metabolism of p-propylanisole in the rat and mouse and its variation with dose

S A Sangster, J Caldwell, A J Hutt, R L Smith
PMID: 6683223   DOI: 10.1016/0278-6915(83)90059-5

Abstract

We have studied the metabolism of the synthetic flavouring p-propylanisole in rats and mice and investigated the variation in its metabolism with dose. [methoxy-14C]-p-Propylanisole was given to female Wistar albino rats orally and male CD-1 mice ip at doses ranging from 0.05-1500 mg/kg body weight (0.2-20 20 microCi/animal). The urine, faeces and 14CO2 in the expired air were collected. The urinary metabolites were separated by solvent extraction, thin-layer chromatography and high-pressure liquid chromatography, and characterized by mass and nuclear magnetic resonance spectroscopy and comparison with authentic samples. Three major 14C-labelled urinary metabolites were excreted, 1'- and 2'-hydroxy-p-propylanisole and p-methoxyhippuric acid. 14CO2 was eliminated in the expired air, arising from oxidative O-demethylation. The relative quantities of the metabolites varied markedly with dose. The percentage of the dose that was O-demethylated fell as the dose increased and the proportion in the form of urinary metabolites increased. The relative proportions of the major urinary metabolites also changed with dose. In view of the great discrepancy between human exposure to p-propylanisole in foods (about 15 micrograms/day) and the doses used for its toxicological evaluation in animals, these results emphasize the importance of considering dose-dependent metabolism when interpreting the significance for man of animal data obtained at very high doses.


The metabolic disposition of [methoxy-14C]-labelled trans-anethole, estragole and p-propylanisole in human volunteers

S A Sangster, J Caldwell, A J Hutt, A Anthony, R L Smith
PMID: 3424869   DOI: 10.3109/00498258709167414

Abstract

1. The metabolic fates of the naturally occurring food flavours trans-anethole and estragole, and their synthetic congener p-propylanisole, have been investigated in human volunteers using the [methoxy-14C]-labelled compounds. The doses used were close to those encountered in the diet, 1 mg, 100 micrograms and 100 micrograms respectively. 2. In each case, the major routes of elimination of 14C were in the urine and in the expired air as 14CO2. 3. Urinary metabolites were separated by solvent extraction, t.l.c. and h.p.l.c., and characterized by comparison of chromatographic mobilities with standards and by radioisotope dilution. Nine 14C urinary metabolites were found after trans-anethole administration, four after p-propylanisole and five after estragole. All were products of side chain oxidations. 4. The principal metabolites of p-propylanisole were 4-methoxyhippuric acid (12%) and 1-(4'-methoxyphenyl)propan-1-ol (2%) and -2-ol (8%). 5. The major metabolite of trans-anethole was 4-methoxyhippuric acid (56% of dose), accompanied by much smaller amounts of the two isomers of 1-(4'-methoxyphenyl)propane-1,2-diol (together 3%). 6. After estragole administration, the two volunteers eliminated 0.2 and 0.4% of the dose respectively as 1'-hydroxyestragole. 7. The human metabolic data is discussed with reference to the comparative metabolic disposition of these compounds in the mouse and rat, species commonly used in their safety assessment.


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